In Vivo Efficacy in Visceral Leishmaniasis Hamster Model: DNDI-6148 vs. Miltefosine
DNDI-6148 achieves a 93.2% reduction in liver parasite burden at 25 mg/kg BID in a L. donovani hamster model, compared to miltefosine's 98.4% reduction at 40 mg/kg SID. The dose-normalized efficacy is 3.73% per mg/kg for DNDI-6148 versus 2.46% per mg/kg for miltefosine, indicating 1.5-fold higher potency on a per-mg basis [1].
| Evidence Dimension | Liver parasite burden reduction (%) |
|---|---|
| Target Compound Data | 93.2% at 25 mg/kg BID |
| Comparator Or Baseline | Miltefosine: 98.4% at 40 mg/kg SID |
| Quantified Difference | Dose-normalized efficacy: 3.73 %/mg/kg (DNDI-6148) vs 2.46 %/mg/kg (miltefosine); 1.5-fold higher potency per mg |
| Conditions | L. donovani (MHOM/ET/67/HU3) infected hamsters; 10-day oral treatment; liver biopsy qPCR |
Why This Matters
DNDI-6148 requires 40% lower total daily dose to achieve comparable efficacy, potentially reducing systemic exposure and cost of goods.
- [1] Van Bocxlaer K, et al. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. Int J Parasitol Drugs Drug Resist. 2018;8(1):81-86. Table 7. View Source
